molecular formula C6H10MgO6 B1675910 Magnesium 2-hydroxypropanoate trihydrate CAS No. 18917-93-6

Magnesium 2-hydroxypropanoate trihydrate

Cat. No. B1675910
CAS RN: 18917-93-6
M. Wt: 113.38 g/mol
InChI Key: OVGXLJDWSLQDRT-UHFFFAOYSA-L
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Description

Magnesium 2-hydroxypropanoate trihydrate, also known as Magnesium lactate trihydrate, is a compound with the molecular formula C6H16MgO9 and a molecular weight of 256.49 . It is a white solid and is used for research purposes .


Molecular Structure Analysis

The InChI code for Magnesium 2-hydroxypropanoate trihydrate is 1S/2C3H6O3.Mg.3H2O/c21-2(4)3(5)6;;;;/h22,4H,1H3,(H,5,6);;3*1H2/q;;+2;;;/p-2 . This indicates that the compound consists of two 2-hydroxypropanoate ions, a magnesium ion, and three water molecules.


Chemical Reactions Analysis

Magnesium ions (Mg2+) are known to be involved in several chemical reactions. They act as a cofactor for more than 300 enzymes and are involved in processes such as hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .

Scientific Research Applications

Biodegradable Materials and Coatings

Magnesium and its alloys, including forms like Magnesium 2-hydroxypropanoate trihydrate, have been extensively studied for their potential in biodegradable materials due to their superior biocompatibility and biomechanical compatibility. Research focuses on addressing their rapid degradation in physiological environments through the development of polymeric coatings to improve corrosion resistance and biocompatibility. These coatings include polylactic acid (PLA), poly (lactic-co-glycolic) acid (PLGA), polycaprolactone (PCL), chitosan (CS), and collagen (Col), demonstrating promising prospects for biomedical applications, particularly in orthopedic implants where controlled degradation and biological function are crucial (Li et al., 2018).

Biomedical Applications

Magnesium-based materials, including Magnesium 2-hydroxypropanoate trihydrate, are being investigated for their use in biomedical implants. Their natural biodegradability offers a significant advantage, potentially eliminating the need for surgical removal of implants after healing. Various coatings, such as hydroxyapatite (HA), have been explored to enhance the corrosion resistance, biocompatibility, and bioactivity of magnesium alloys, making them more suitable for applications such as cardiovascular stents and orthopedic implants (Rahman & Li, 2020), (Rahman, Dutta, & Roy Choudhury, 2020).

Corrosion Resistance

The challenge of corrosion in magnesium alloys, which can be addressed by alloying and surface treatments, is a critical area of research for their broader application. Studies have shown that coatings and alloying can significantly affect the corrosion behavior of magnesium alloys, making them more suitable for various applications, including those in aggressive environments like the human body (Gusieva, Davies, Scully, & Birbilis, 2015).

Safety And Hazards

Magnesium 2-hydroxypropanoate trihydrate is classified under GHS07 for safety. The hazard statements associated with it are H302, H315, H319, H332, and H335. The precautionary statements are P261, P280, P305+P351+P338 . It is advised to handle this compound under inert gas and protect it from moisture .

properties

IUPAC Name

magnesium;2-hydroxypropanoate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O3.Mg.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2/q;;+2;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLQXUYQWUDJLB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16MgO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium lactate trihydrate

CAS RN

6150-84-1, 18917-93-6
Record name Magnesium lactate trihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, bis[2-(hydroxy-.kappa.O)propanoato-.kappa.O]-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Di(lactato-O1,O2)magnesium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAGNESIUM LACTATE TRIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0890ENQ6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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